molecular formula C20H25N5O10 B1678879 Nikkomycin z CAS No. 59456-70-1

Nikkomycin z

Cat. No.: B1678879
CAS No.: 59456-70-1
M. Wt: 495.4 g/mol
InChI Key: WWJFFVUVFNBJTN-VHDFTHOZSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Nikkomycin Z interacts with chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls . It acts as a competitive inhibitor due to its structural resemblance to UDP-N-acetylglucosamine, the natural substrate of chitin synthase . This interaction disrupts the formation of chitin, leading to the weakening of the fungal cell wall and eventual cell death .

Cellular Effects

This compound exerts its effects on various types of cells, particularly fungal cells. By inhibiting chitin synthase, it interferes with the building of the fungal cell wall, causing the fungal cell to break open . This leads to fungal growth inhibition and cell death . This compound has shown promise as a treatment for various fungal infections, including coccidioidomycoses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with chitin synthase. This compound, due to its structural similarity to UDP-N-acetylglucosamine, acts as a competitive inhibitor of chitin synthase . This prevents the enzyme from converting UDP-N-acetylglucosamine into chitin, disrupting the formation of the fungal cell wall .

Temporal Effects in Laboratory Settings

While specific long-term effects of this compound in laboratory settings are not extensively documented, it’s known that this compound has fungicidal activity against some fungal species, which may require patients to undergo chronic therapy, sometimes for years .

Dosage Effects in Animal Models

In animal models, this compound has shown significant clinical benefits. For instance, it has protected animals against fatal infections of Candida albicans . Specific dosage effects in animal models are not extensively documented.

Metabolic Pathways

This compound is involved in the metabolic pathway related to chitin synthesis in fungi. It interacts with the enzyme chitin synthase, inhibiting the conversion of UDP-N-acetylglucosamine into chitin .

Subcellular Localization

This compound targets chitin synthase, an enzyme that is located in the fungal cell wall . By inhibiting this enzyme, this compound disrupts the formation of chitin, a key structural component of the cell wall, leading to the death of the fungal cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nikkomycin Z is primarily produced through microbial fermentation. The biosynthetic gene cluster responsible for its production has been cloned and expressed in Streptomyces ansochromogenes to enhance yield . The process involves the fermentation of Streptomyces species in a nutrient-rich medium, followed by extraction and purification of the compound .

Industrial Production Methods

Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting the pH, temperature, and nutrient composition of the medium.

Chemical Reactions Analysis

Types of Reactions

Nikkomycin Z undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups that enhance the compound’s antifungal activity .

Properties

IUPAC Name

(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12-,13-,14-,15+,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJFFVUVFNBJTN-VHDFTHOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59456-70-1
Record name Nikkomycin Z
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59456-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nikkomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059456701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nikkomycin Z
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12939
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-2-[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido]-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIKKOMYCIN Z
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z22C3QQCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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